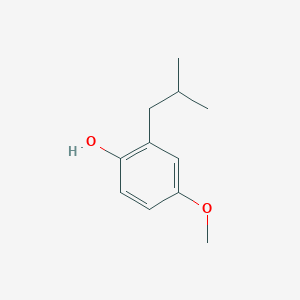
4-Methoxy-2-(2-methylpropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-(2-methylpropyl)phenol is an organic compound with the molecular formula C11H16O2. It is a phenolic compound characterized by a methoxy group (-OCH3) and an isobutyl group (-CH2CH(CH3)2) attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-methylpropyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methoxyphenol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenol is coupled with an isobutyl halide in the presence of a palladium catalyst and a base . This method offers high selectivity and yields under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The process requires stringent control of reaction parameters to ensure high purity and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-(2-methylpropyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield hydroquinones, which are valuable intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
4-Methoxy-2-(2-methylpropyl)phenol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-(2-methylpropyl)phenol involves its interaction with free radicals and enzymes. The methoxy group enhances its ability to scavenge free radicals, thereby exhibiting antioxidant properties . Additionally, the compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and as a precursor to vanillin.
3-Methoxyphenol: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methoxyphenol (Mequinol): Employed in dermatology and as a polymerization inhibitor.
Uniqueness
4-Methoxy-2-(2-methylpropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the methoxy and isobutyl groups enhances its reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
31572-72-2 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-methoxy-2-(2-methylpropyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-8(2)6-9-7-10(13-3)4-5-11(9)12/h4-5,7-8,12H,6H2,1-3H3 |
Clave InChI |
AFYPBOIOQRUIEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(C=CC(=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
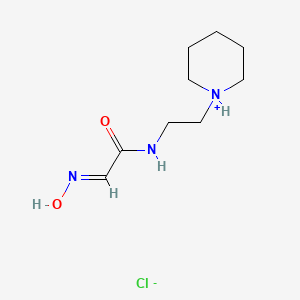
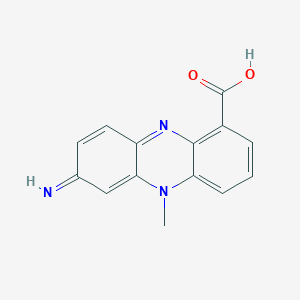
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
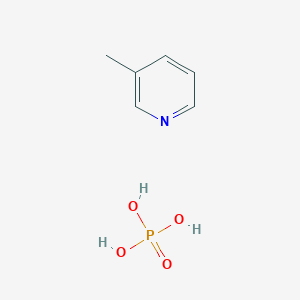

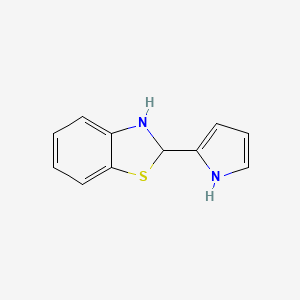
![Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate](/img/structure/B14698587.png)
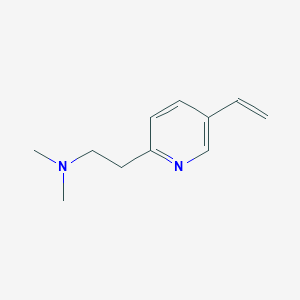
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
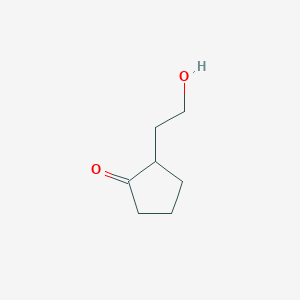
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
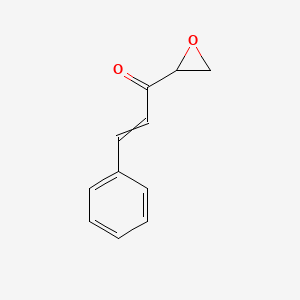
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
